molecular formula C19H28N2OS B4218516 N~1~,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE

N~1~,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE

Cat. No.: B4218516
M. Wt: 332.5 g/mol
InChI Key: QNOFDTDSJGJELB-UHFFFAOYSA-N
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Description

N~1~,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE: is an organic compound that belongs to the class of amidines This compound is characterized by the presence of a pyridinylthio group attached to an acetamide backbone, with two cyclohexyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves the reaction of 2-(2-pyridinylthio)acetic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: While specific industrial production methods for N1,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyridinylthio group can participate in substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups to the pyridine ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Chemistry: N1,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in the development of new compounds.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.

Industry: In industrial applications, N1,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The pyridinylthio group can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The cyclohexyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • N,N-dicyclohexyl-2-(2-nitrophenoxy)acetamide
  • N,N-dicyclohexylcarbodiimide (DCC)
  • N,N’-dicyclohexyl-2,6-naphthalenedicarboxamide

Uniqueness: N1,N~1~-DICYCLOHEXYL-2-(2-PYRIDYLSULFANYL)ACETAMIDE is unique due to the presence of the pyridinylthio group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may have different functional groups or structural features.

Properties

IUPAC Name

N,N-dicyclohexyl-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c22-19(15-23-18-13-7-8-14-20-18)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOFDTDSJGJELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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